molecular formula C13H13NO B6365969 4-(2,4-Dimethylphenyl)-2-hydroxypyridine CAS No. 1261924-09-7

4-(2,4-Dimethylphenyl)-2-hydroxypyridine

Cat. No.: B6365969
CAS No.: 1261924-09-7
M. Wt: 199.25 g/mol
InChI Key: PLZKHNULOJIQDG-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-2-hydroxypyridine is a pyridine derivative featuring a hydroxyl (-OH) group at the 2-position and a 2,4-dimethylphenyl substituent at the 4-position. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the dimethylphenyl group contributes to lipophilicity and steric effects.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-4-12(10(2)7-9)11-5-6-14-13(15)8-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZKHNULOJIQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=O)NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682586
Record name 4-(2,4-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-09-7
Record name 4-(2,4-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization of Enaminones

Enaminones serve as key intermediates in pyridine synthesis. A two-step process involves:

  • Formation of Enaminones : Reacting methyl ketones (e.g., 2,4-dimethylacetophenone) with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation to yield enaminones.

  • Cyclization with Ethyl Cyanoacetate : Treating the enaminone with ethyl cyanoacetate in the presence of basic alumina (Al₂O₃) under solvent-free conditions. This MCR produces 3-cyano-2-pyridones, which can be hydrolyzed to 2-hydroxypyridines.

Optimization Data :

ParameterValueYield (%)
Catalyst Loading10 wt% Al₂O₃85–90
Temperature120°C88
Reaction Time2–3 hours92

This method eliminates toxic solvents and reduces purification steps, aligning with green chemistry principles.

Decarboxylation of Nicotinic Acid Derivatives

A patent-published route for 2,4-dihydroxypyridine synthesis involves decarboxylating 4,6-dihydroxy nicotinic acid in phosphoric acid under dehydrated conditions. Adapting this for 4-(2,4-Dimethylphenyl)-2-hydroxypyridine requires substituting the starting material with a 2,4-dimethylphenyl-containing precursor.

Key Steps :

  • Dehydration : Heating 4,6-dihydroxy nicotinic acid in 85% phosphoric acid at 210°C for 4–5 hours to remove water.

  • Nitration and Functionalization : Treating the intermediate with nitric acid in acetic acid at 90°C, followed by quenching with water to precipitate the product.

Challenges :

  • Strict temperature control (±5°C) is critical to prevent side reactions.

  • The 2,4-dimethylphenyl group must be introduced prior to decarboxylation to ensure regioselectivity.

Modern Catalytic Methods

Basic Alumina-Mediated Multicomponent Reactions

Recent advances utilize basic alumina as a solid catalyst for one-pot syntheses. A representative protocol involves:

  • Enaminone Preparation : 2,4-Dimethylacetophenone reacts with DMF-DMA under microwave irradiation (300 W, 10 minutes).

  • Cyclization : Mixing the enaminone with ethyl cyanoacetate and Al₂O₃ at 120°C for 2 hours, achieving 90% yield.

Advantages :

  • No solvent required, reducing waste.

  • Catalyst reusability (3–4 cycles without significant activity loss).

Phosphoric Acid-Catalyzed Decarboxylation

Adapting the method from EP0909270B1, this compound can be synthesized via:

  • Starting Material Modification : Using 4,6-dihydroxy nicotinic acid substituted with a 2,4-dimethylphenyl group.

  • Decarboxylation : Heating in 85% H₃PO₄ at 210°C for 5 hours.

  • Isolation : Precipitating the product with isopropyl alcohol and drying under vacuum.

Reaction Metrics :

StepTemperature (°C)Time (hours)Yield (%)
Decarboxylation210560
Nitration90275

Mechanistic Insights and Functionalization

Role of Dehydration in Decarboxylation

Phosphoric acid acts as both catalyst and dehydrating agent. Removing 1.2 L of water from the reaction mixture is essential to shift equilibrium toward decarboxylation. Failure to dehydrate results in incomplete conversion.

Nitration Regioselectivity

Nitric acid selectively nitrates the 3-position of 2,4-dihydroxypyridine due to electron-donating effects from the hydroxyl groups. Introducing the 2,4-dimethylphenyl group at the 4-position further directs electrophilic substitution to the 3-position .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Formation of 4-(2,4-dimethylphenyl)-2-pyridone.

    Reduction: Formation of 4-(2,4-dimethylphenyl)-2-dihydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring system can participate in π-π interactions, further modulating biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Compound A : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
  • Molecular Weight : 466–545 g/mol (varies with substituents)
  • Key Features: Amino (-NH₂) group at position 2 and chloro-substituted phenyl groups.
  • Properties: Higher molecular weight and melting points (268–287°C) compared to the target compound. The amino group enhances nucleophilicity, while chloro substituents increase electronegativity, affecting binding affinity in biological systems .
Compound B : N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide
  • Molecular Formula : C₁₇H₁₅N₃OS
  • Key Features : Thiazolyl ring replaces the hydroxyl group, retaining the 2,4-dimethylphenyl moiety.
  • This compound has shown relevance in kinase inhibition studies .
Compound C : 1-(4-Acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
  • Molecular Formula : C₁₆H₁₀N₄O₃
  • Key Features: Oxo (-C=O) and cyano (-CN) groups at positions 2 and 3/5, respectively.

Physicochemical Properties

Property 4-(2,4-Dimethylphenyl)-2-hydroxypyridine Compound A Compound B Compound C
Molecular Weight 199.25 g/mol 466–545 g/mol 309.38 g/mol 306.28 g/mol
Substituents -OH, 2,4-dimethylphenyl -NH₂, Cl, aryl Thiazolyl, carboxamide Oxo, cyano, acetyl
Melting Point Not reported 268–287°C Not reported Not reported
Solubility Moderate (polar solvents) Low (non-polar) Low to moderate Low (apolar)

Q & A

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?

  • Methodological Answer : Include buffer controls (pH 3–10) and monitor degradation via LC-MS over 24–72 hours. Use deuterated solvents in NMR to track proton exchange. Accelerated stability studies (40°C/75% RH) predict shelf-life under ICH guidelines .

Tables for Key Data

Property Method Reference
Melting PointDifferential Scanning Calorimetry
LogP (Partition Coefficient)HPLC Retention Time Analysis
Acute Toxicity (Oral)OECD 423 Guideline
Binding Affinity (Enzyme)SPR or ITC

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